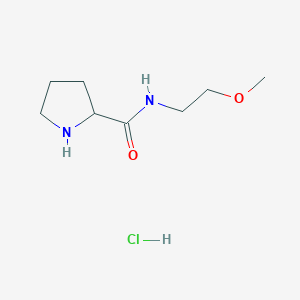

N-(2-Methoxyethyl)-2-pyrrolidinecarboxamide hydrochloride

Descripción

Chemical Classification and Nomenclature

N-(2-Methoxyethyl)-2-pyrrolidinecarboxamide hydrochloride belongs to the class of pyrrolidine carboxamides, specifically functioning as a hydrochloride salt derivative. The compound carries the Chemical Abstracts Service registry number 1236255-11-0 and maintains the European Chemical Database number MFCD13562515. The International Union of Pure and Applied Chemistry nomenclature defines this compound systematically, though various commercial suppliers employ alternative descriptive names including this compound as the primary designation.

The structural classification places this compound within the broader pyrrolidine family, characterized by a five-membered heterocyclic ring containing one nitrogen atom. The carboxamide functional group attachment at the 2-position of the pyrrolidine ring, combined with the N-(2-methoxyethyl) substituent, creates a unique molecular architecture that distinguishes it from simpler pyrrolidine derivatives. The hydrochloride salt formation enhances the compound's stability and solubility characteristics compared to its free base form, which exists as a separate chemical entity with the molecular formula C₈H₁₆N₂O₂ and molecular weight of 172.22 grams per mole.

The stereochemical considerations for this compound include the potential for chirality at the 2-position of the pyrrolidine ring. Research has identified specific stereoisomers, including the (2S)-N-(2-Methoxyethyl)-2-pyrrolidinecarboxamide configuration, which represents one possible spatial arrangement of the molecule. Additionally, the (3S)-N-(2-methoxyethyl)pyrrolidine-3-carboxamide isomer has been documented, demonstrating the structural diversity possible within this chemical family.

Historical Development and Context

The development of this compound emerges from the broader historical context of pyrrolidine chemistry advancement. Pyrrolidine derivatives have long been recognized as important structural motifs in natural products and synthetic pharmaceuticals, with the carboxamide functionality providing enhanced biological activity and improved pharmacokinetic properties. The specific development of methoxyethyl-substituted pyrrolidine carboxamides represents a more recent advancement in this field, driven by the need for compounds with improved solubility and bioavailability characteristics.

The synthesis and characterization of related pyrrolidine carboxamide compounds has been extensively documented in chemical literature. Research into N-methylpyrrolidine-2-carboxamide derivatives, which share structural similarities with the methoxyethyl variant, has provided foundational knowledge for understanding the broader class of pyrrolidine carboxamides. The free base form of N-(2-Methoxyethyl)pyrrolidine-2-carboxamide was first documented in chemical databases, with subsequent development of the hydrochloride salt form for improved handling and storage characteristics.

The historical progression of pyrrolidine carboxamide research has been significantly influenced by developments in asymmetric synthesis methodologies. Recent advances in catalytic asymmetric synthesis have enabled the preparation of enantiomerically pure pyrrolidine derivatives with high stereoselectivity, contributing to the understanding of structure-activity relationships within this compound class. The development of environmentally friendly synthetic approaches, including aqueous-phase reactions and green chemistry protocols, has further advanced the practical accessibility of these compounds.

Significance in Chemical Research

This compound holds particular significance in chemical research due to its structural features that combine multiple functional elements of interest to synthetic and medicinal chemists. The compound serves as an important model system for studying the behavior of pyrrolidine carboxamides under various chemical conditions, providing insights into reactivity patterns and stability characteristics that inform broader synthetic strategies.

The methoxyethyl substituent on the amide nitrogen introduces specific electronic and steric effects that influence the compound's chemical behavior. This structural feature has been recognized as significant in medicinal chemistry applications, where the methoxyethyl group can modulate pharmacokinetic properties such as solubility, permeability, and metabolic stability. Research into related compounds has demonstrated that such modifications can substantially alter biological activity profiles while maintaining core structural integrity.

From a synthetic chemistry perspective, this compound represents an important building block for the construction of more complex molecular architectures. The pyrrolidine ring system provides a rigid scaffold that can direct stereochemical outcomes in subsequent reactions, while the carboxamide functionality offers opportunities for further derivatization through standard amide chemistry protocols. The presence of the methoxyethyl group introduces additional sites for potential chemical modification, expanding the utility of this compound as a synthetic intermediate.

Recent investigations into pyrrolidine carboxamide derivatives have revealed their utility in asymmetric synthesis applications. The chiral center present in the pyrrolidine ring can serve as a stereochemical control element, enabling the preparation of enantiomerically enriched products through stereoselective transformations. Such applications have positioned compounds like this compound as valuable tools in the development of new synthetic methodologies.

Current Research Landscape and Challenges

The contemporary research landscape surrounding this compound encompasses several key areas of investigation, each presenting unique challenges and opportunities for advancement. Current studies focus primarily on developing improved synthetic methodologies for accessing this compound and related derivatives with enhanced efficiency and selectivity. The challenge of achieving high stereoselectivity in the formation of the pyrrolidine ring system remains a significant area of active research.

Recent developments in catalytic asymmetric synthesis have shown promise for addressing stereoselectivity challenges. Investigations into iridium-catalyzed asymmetric reductive amination reactions have demonstrated the potential for constructing chiral pyrrolidine derivatives with excellent enantioselectivity. These methodologies represent significant advances over traditional synthetic approaches, offering improved atom economy and reduced waste generation in line with green chemistry principles.

The development of environmentally sustainable synthetic routes represents another major focus area in current research. Studies have explored the use of aqueous reaction media and biocompatible solvents for pyrrolidine synthesis, including investigations into the solvent Cyrene as an alternative to traditional organic solvents. These approaches address growing concerns about environmental impact while maintaining synthetic efficiency and product quality.

Analytical and characterization challenges continue to drive research efforts in understanding the physicochemical properties of this compound. The compound's behavior under various analytical conditions, including nuclear magnetic resonance spectroscopy and mass spectrometry, requires careful optimization to ensure accurate structural determination. The presence of multiple potential conformations and the dynamic nature of the methoxyethyl substituent add complexity to spectroscopic analysis.

Table 1: Key Research Areas and Associated Challenges

| Research Area | Primary Focus | Current Challenges |

|---|---|---|

| Synthetic Methodology | Asymmetric synthesis and stereocontrol | Achieving high enantioselectivity in ring formation |

| Green Chemistry | Sustainable reaction conditions | Balancing environmental impact with synthetic efficiency |

| Analytical Characterization | Structural determination and purity assessment | Managing conformational complexity in spectroscopic analysis |

| Medicinal Applications | Structure-activity relationship studies | Understanding biological activity mechanisms |

Future research directions are likely to focus on expanding the scope of synthetic methodologies while addressing scalability concerns for potential commercial applications. The development of flow chemistry approaches and continuous manufacturing processes represents a promising avenue for improving synthetic efficiency and reducing production costs. Additionally, investigations into the biological activity of this compound and its derivatives may reveal new applications in pharmaceutical development, though such studies must carefully balance efficacy with appropriate safety considerations.

Propiedades

IUPAC Name |

N-(2-methoxyethyl)pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.ClH/c1-12-6-5-10-8(11)7-3-2-4-9-7;/h7,9H,2-6H2,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPWKGBWLJFKWNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of N-(2-Methoxyethyl)-2-pyrrolidinecarboxamide hydrochloride primarily involves:

- Formation of the amide bond between 2-pyrrolidinecarboxylic acid (or its derivative) and 2-methoxyethylamine.

- Subsequent conversion of the free base amide to its hydrochloride salt for improved stability and handling.

Two main approaches are commonly reported for the amide bond formation:

- Acyl chloride method : Conversion of the carboxylic acid to the corresponding acid chloride (e.g., using oxalyl chloride), followed by reaction with 2-methoxyethylamine.

- Coupling reagent method : Direct coupling of the acid and amine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with catalysts like DMAP (4-dimethylaminopyridine).

Detailed Preparation Methods

Acyl Chloride Method

Step 1: Acid Chloride Formation

The 2-pyrrolidinecarboxylic acid is treated with oxalyl chloride under anhydrous conditions, often in an inert solvent such as dichloromethane (methylene chloride), at low temperatures (-10 to 25 °C). This converts the acid to the corresponding acid chloride intermediate.Step 2: Amide Formation

The acid chloride is then reacted with 2-methoxyethylamine in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl formed. The reaction is typically carried out at 0 to 50 °C to ensure good yield and purity.Step 3: Hydrochloride Salt Formation

The free amide base is treated with hydrochloric acid (HCl) in solvents such as ethanol or ethyl acetate to form the hydrochloride salt, which is isolated by filtration or crystallization.

This method is favored for its efficiency and high yields in related pyrrolidinecarboxamide syntheses, as supported by research showing oxalyl chloride as the most suitable reagent for analogous compounds.

Peptide Coupling Reagent Method

Step 1: Activation of Carboxylic Acid

2-pyrrolidinecarboxylic acid is activated using carbodiimide coupling agents like EDCI or HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of catalytic DMAP or DIEA (N,N-diisopropylethylamine).Step 2: Amide Bond Formation

The activated acid intermediate is reacted with 2-methoxyethylamine under mild conditions (room temperature to 40 °C) in solvents such as dimethylformamide (DMF) or dichloromethane.Step 3: Salt Formation

Similar to the acyl chloride method, the free amide is converted to its hydrochloride salt by treatment with HCl in an appropriate solvent.

This method offers milder reaction conditions and is useful when sensitive functional groups are present. However, it may require more purification steps.

Reaction Conditions and Solvents

| Step | Reagents/Conditions | Solvents | Temperature Range | Notes |

|---|---|---|---|---|

| Acid chloride formation | Oxalyl chloride, inert atmosphere | Dichloromethane, chloroform | -10 to 25 °C | Anhydrous conditions critical |

| Amide formation | 2-methoxyethylamine, base (triethylamine) | Dichloromethane, THF | 0 to 50 °C | Base neutralizes HCl byproduct |

| Peptide coupling | EDCI/DMAP or HBTU/DIEA | DMF, dichloromethane | 20 to 40 °C | Mild conditions, suitable for sensitive substrates |

| Hydrochloride salt formation | HCl in ethanol or ethyl acetate | Ethanol, ethyl acetate | Room temperature | Crystallization yields pure salt |

Research Findings and Yield Data

Studies on related pyrrolidinecarboxamide derivatives indicate that the oxalyl chloride method typically affords higher yields (60-85%) and cleaner products compared to carbodiimide coupling methods, which may yield 50-75% depending on purification.

The hydrochloride salt formation step generally proceeds quantitatively, providing stable crystalline products suitable for pharmaceutical applications.

Notes on Protective Groups and Purification

If the pyrrolidine nitrogen or other functional groups require protection, common protective groups such as benzyloxycarbonyl (Cbz) can be employed and later removed by hydrogenolysis (H2, Pd/C) under mild conditions.

Purification is typically achieved by recrystallization from solvents like ethanol or ethyl acetate or by chromatographic techniques if impurities persist.

Summary Table: Preparation Methods Comparison

| Method | Advantages | Disadvantages | Typical Yield (%) | Suitable For |

|---|---|---|---|---|

| Oxalyl chloride method | High yield, straightforward | Requires handling of corrosive reagents | 60-85 | Stable substrates, large scale |

| Peptide coupling method | Mild conditions, fewer side reactions | More expensive reagents, longer reaction times | 50-75 | Sensitive functional groups |

Análisis De Reacciones Químicas

Types of Reactions

N-(2-Methoxyethyl)-2-pyrrolidinecarboxamide hydrochloride undergoes various types of chemical reactions including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Halogenation reactions can be carried out using reagents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

- N-(2-Methoxyethyl)-2-pyrrolidinecarboxamide hydrochloride serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, facilitating the development of new compounds with desirable properties.

Synthetic Routes

- The synthesis typically involves the reaction of 2-pyrrolidinecarboxylic acid with 2-methoxyethylamine, often using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond. This method can be scaled for industrial production using continuous flow reactors to enhance efficiency and yield .

Biological Research

Potential Biological Activities

- The compound has been investigated for various biological activities, including:

- Antimicrobial Properties: Studies have shown that it exhibits significant antimicrobial activity against a range of pathogens.

- Anticancer Properties: Research indicates that it acts as an inhibitor of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-13, which are implicated in cancer metastasis. Inhibiting these enzymes may reduce tumor invasion and improve treatment outcomes in cancer therapy .

Therapeutic Applications

Drug Development

- This compound is being explored as a potential therapeutic agent for various conditions:

- Cardiovascular Diseases: In experimental models, it has shown promise in reducing left ventricular dilation post-myocardial infarction, suggesting benefits in heart failure management .

- Pain Management: Preliminary studies suggest its efficacy in modulating pain pathways, making it a candidate for analgesic development .

Table 1: Summary of Biological Activities

Case Study: Inhibition of Matrix Metalloproteinases

A study by Becker et al. (2010) demonstrated the compound's ability to selectively inhibit MMPs involved in cancer progression. The IC50 values for MMP-2 and MMP-13 were found to be less than 0.1 nM, indicating high potency. This selectivity allows for targeted therapeutic strategies while minimizing side effects associated with broader-spectrum MMP inhibitors .

Industrial Applications

Specialty Chemicals Production

- Beyond its biological applications, this compound is utilized in the production of specialty chemicals. Its unique chemical properties make it valuable for developing new materials and reagents used in various industrial processes.

Mecanismo De Acción

The mechanism of action of N-(2-Methoxyethyl)-2-pyrrolidinecarboxamide hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s effects are mediated through its binding to active sites on target proteins, altering their activity and leading to various biochemical outcomes .

Comparación Con Compuestos Similares

Structural Comparison

*Calculated based on molecular formula.

Key Observations :

Physicochemical Properties

*Inferred from structural analogs.

Actividad Biológica

N-(2-Methoxyethyl)-2-pyrrolidinecarboxamide hydrochloride, a compound of increasing interest in medicinal chemistry, is characterized by its unique pyrrolidine structure and potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H18ClN

- CAS Number : 1236255-06-3

- Solubility : Soluble in water and organic solvents

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to various biological effects. Current research suggests that it may influence signaling pathways related to inflammation, pain management, and microbial resistance.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory conditions.

2. Analgesic Properties

This compound has been studied for its potential analgesic effects. Preliminary findings suggest that it may alleviate pain through interactions with pain signaling pathways, although the exact mechanisms remain to be fully elucidated.

3. Antimicrobial Activity

This compound has shown promise as an antimicrobial agent. Notably, studies have highlighted its effectiveness in inhibiting the enzyme InhA from Mycobacterium tuberculosis, suggesting potential applications in combating tuberculosis.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Analgesic | Modulation of pain signaling pathways | |

| Antimicrobial | Inhibition of InhA enzyme in M. tuberculosis |

Case Study: Antimicrobial Properties

In a significant study focusing on antimicrobial activity, high-throughput screening identified this compound as a potent inhibitor of InhA. This enzyme is critical for the survival of Mycobacterium tuberculosis, and the compound’s structural optimization led to improved potency, indicating its potential as a novel antitubercular agent.

Research Findings

Recent studies have further explored the compound's effects on cellular processes:

- Cellular Signaling : Investigations have demonstrated that this compound can influence gene expression and cellular metabolism.

- Dose-Dependent Effects : Research indicates a dose-dependent relationship in its biological activity, suggesting that varying concentrations could yield different therapeutic outcomes.

Q & A

Q. Table 1: Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | CHClNO | Derived |

| Molecular Weight | ~206.67 g/mol | Calculated |

| Solubility (25°C) | DMSO: >50 mg/mL; Water: ~10 mg/mL | |

| Stability (Lyophilized) | >24 months at -20°C |

Q. Table 2: Analytical Techniques for Purity Assessment

| Technique | Parameter | Acceptance Criteria |

|---|---|---|

| HPLC (C18) | Retention time | ±0.2 min vs. standard |

| LC/MS | [M+H]+ | m/z 207.1 ± 0.1 |

| Karl Fischer | Water content | ≤0.5% w/w |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.